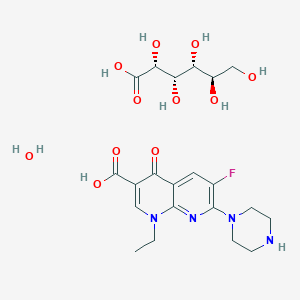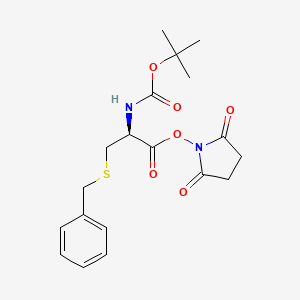
(S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester: is a compound widely used in peptide synthesis. It serves as a protecting group for the thiol group of cysteine, preventing unwanted reactions during peptide assembly. This compound is particularly valuable in solid-phase peptide synthesis, where it ensures the selective formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester typically involves the reaction of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors enhances efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester primarily undergoes substitution reactions. The ester group reacts with nucleophiles, such as amines, to form amide bonds. This reaction is crucial in peptide synthesis, where the ester facilitates the coupling of amino acids .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dichloromethane.
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Major Products: The primary product of the reaction between N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester and an amine is a peptide bond, resulting in the formation of a dipeptide or a longer peptide chain .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester is extensively used in the synthesis of complex peptides and proteins. It enables the selective protection and deprotection of cysteine residues, facilitating the assembly of peptides with multiple disulfide bonds .
Biology: In biological research, this compound is employed in the synthesis of peptide-based probes and inhibitors. These molecules are used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester is used in the development of peptide-based therapeutics. It aids in the synthesis of peptide drugs with improved stability and bioavailability .
Industry: In the pharmaceutical and biotechnology industries, this compound is utilized in the large-scale production of peptide drugs and diagnostic agents. Its role in solid-phase peptide synthesis ensures high yield and purity of the final products .
Wirkmechanismus
The mechanism of action of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester involves the formation of a stable amide bond between the ester and an amine. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, facilitating the coupling of amino acids in peptide synthesis. The tert-butoxycarbonyl group protects the amino group of cysteine, preventing unwanted side reactions during the synthesis process .
Vergleich Mit ähnlichen Verbindungen
- N-tert-Butoxycarbonyl-L-cysteine N-hydroxysuccinimide ester
- N-tert-Butoxycarbonyl-S-methyl-L-cysteine N-hydroxysuccinimide ester
- N-tert-Butoxycarbonyl-S-phenyl-L-cysteine N-hydroxysuccinimide ester
Comparison: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester is unique due to the presence of the benzyl group, which provides additional stability to the thiol group of cysteine. This stability is crucial in preventing premature deprotection and ensuring the selective formation of disulfide bonds in peptides. Compared to other similar compounds, the benzyl group offers enhanced protection and reactivity, making it a preferred choice in peptide synthesis .
Eigenschaften
Molekularformel |
C19H24N2O6S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1 |
InChI-Schlüssel |
TVSSLLYGMLXNIC-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)


![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
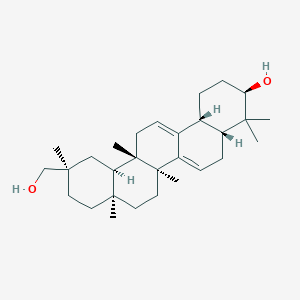
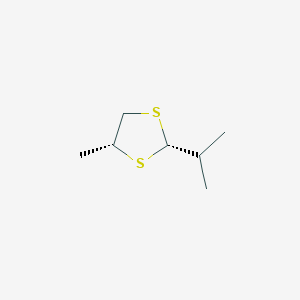

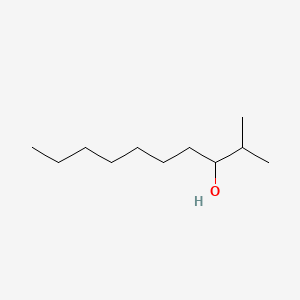

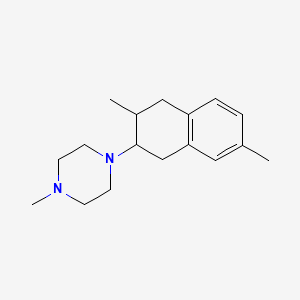
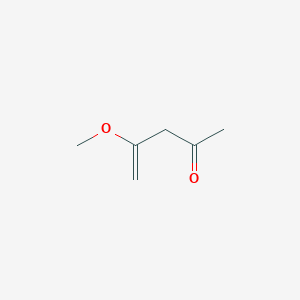
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
